molecular formula C22H25NO3 B1614248 3-Carboethoxy-3'-piperidinomethyl benzophenone CAS No. 898792-78-4

3-Carboethoxy-3'-piperidinomethyl benzophenone

Cat. No. B1614248
M. Wt: 351.4 g/mol
InChI Key: OCQYDELOJMRTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Carboethoxy-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C22H25NO31. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Carboethoxy-3’-piperidinomethyl benzophenone”. However, it is a type of piperidine, which is a class of organic compounds that are commonly synthesized in the lab2.



Molecular Structure Analysis

The molecular weight of “3-Carboethoxy-3’-piperidinomethyl benzophenone” is 351.44 g/mol1. The exact structure is not provided in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-Carboethoxy-3’-piperidinomethyl benzophenone”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Carboethoxy-3’-piperidinomethyl benzophenone” are not detailed in the search results.


Scientific Research Applications

Photocatalytic Degradation

Benzophenone-3 (BP-3), a commonly used UV filter, has been the subject of research due to its presence in surface and groundwater and potential impacts on aquatic environments and human health. Studies have focused on photocatalytic degradation of BP-3, using catalysts like PbO/TiO2 and Sb2O3/TiO2, to mitigate its adverse effects. These studies optimize various degradation parameters and explore the mechanisms involved, including the generation of reactive oxygen species and identification of degradation byproducts (Wang et al., 2019).

Environmental Presence and Toxicity

Research has also focused on the widespread occurrence of BP-3 in personal care products and its potential for human exposure. This includes evaluating concentrations in different products and assessing exposure risks through dermal absorption. Such studies raise concerns about the estrogenic potential of BP-3 and its metabolites, suggesting a need for further investigation into its endocrine-disrupting capabilities and ecological risks (Liao & Kannan, 2014).

Oxidation and Water Treatment Studies

Oxidation processes for BP-3 removal from water have been explored, with potassium permanganate (KMnO4) and ferrate(VI) (Fe(VI)) being tested as oxidants. These studies assess the efficiency of BP-3 removal under various conditions, identifying optimal parameters and potential by-products of the oxidation process. The findings contribute to developing more effective water treatment methods to address the contamination by benzophenone derivatives (Cao et al., 2021).

Endocrine Disrupting Effects and Reproductive Toxicity

The endocrine-disrupting effects and reproductive toxicity of BP-3 have been a significant focus, with studies examining its impact on hormone levels, gene expression related to the endocrine system, and reproductive outcomes in various species. These studies highlight the potential risks associated with BP-3 exposure, including alterations in sex steroid hormones and adverse effects on reproduction, emphasizing the importance of understanding and mitigating these impacts (Ghazipura et al., 2017).

Safety And Hazards

The safety data sheet (SDS) for “3-Carboethoxy-3’-piperidinomethyl benzophenone” provides information on how to handle this compound safely3. It is important to read and understand the SDS before handling this compound2.


Future Directions

The future directions for “3-Carboethoxy-3’-piperidinomethyl benzophenone” are not specified in the search results. However, given its use in research, it may have potential applications in various fields of study1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)20-11-7-10-19(15-20)21(24)18-9-6-8-17(14-18)16-23-12-4-3-5-13-23/h6-11,14-15H,2-5,12-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQYDELOJMRTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643132
Record name Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboethoxy-3'-piperidinomethyl benzophenone

CAS RN

898792-78-4
Record name Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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